![molecular formula C12H12N4O4 B10825960 9-Methyl-6-nitro-1,4,7,8,9,10-hexahydro-pyrido[3,4-f]quinoxaline-2,3-dione](/img/structure/B10825960.png)
9-Methyl-6-nitro-1,4,7,8,9,10-hexahydro-pyrido[3,4-f]quinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of PNQX involves a multi-step process. One of the methods includes the following steps :
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Cyclization: The intermediate product undergoes cyclization to form the quinoxalinedione structure.
Methylation: Finally, the compound is methylated to produce PNQX.
化学反応の分析
PNQX undergoes several types of chemical reactions :
Oxidation: PNQX can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The nitro group in PNQX can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: PNQX can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
PNQX has a wide range of scientific research applications :
Neuroprotection: PNQX has been shown to provide neuroprotection in models of cerebral ischemia and neuronal injury. It reduces neuronal cell death and astroglial activation.
Muscle Recovery: PNQX has been studied for its protective effects on motor units and muscle properties after nerve injury. It improves motor unit survival and counteracts muscle property impairments.
Excitotoxicity Research: PNQX is used in research to study the mechanisms of excitotoxicity, a process where nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate.
作用機序
PNQX exerts its effects by selectively antagonizing the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor . This receptor is involved in the excitatory neurotransmission in the central nervous system. By blocking this receptor, PNQX prevents the excitotoxic effects of glutamate, thereby providing neuroprotection. The compound also has modest affinity for the kainate receptor and the glycine site of the N-methyl-D-aspartate receptor.
類似化合物との比較
. Similar compounds include:
NBQX: Another alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor antagonist with similar neuroprotective properties.
YM-90K: A quinoxaline-2,3-dione derivative with high affinity for the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor.
ZK200775: A more recent quinoxaline-2,3-dione derivative with improved selectivity and affinity for the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor.
PNQX is unique in its specific binding affinity and neuroprotective effects, making it a valuable compound for research in neuroprotection and excitotoxicity.
特性
分子式 |
C12H12N4O4 |
|---|---|
分子量 |
276.25 g/mol |
IUPAC名 |
9-methyl-6-nitro-4,7,8,10-tetrahydro-1H-pyrido[3,4-f]quinoxaline-2,3-dione |
InChI |
InChI=1S/C12H12N4O4/c1-15-3-2-6-7(5-15)10-8(4-9(6)16(19)20)13-11(17)12(18)14-10/h4H,2-3,5H2,1H3,(H,13,17)(H,14,18) |
InChIキー |
GDSGJOIKTYTOQG-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(C=C3C(=C2C1)NC(=O)C(=O)N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


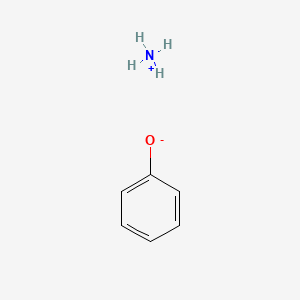
![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B10825886.png)
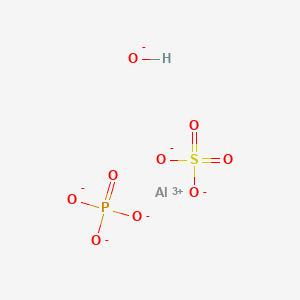
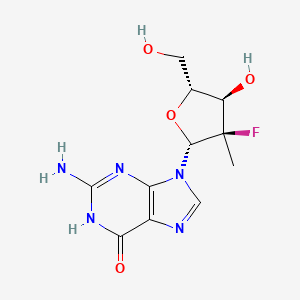
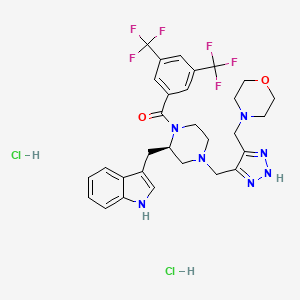
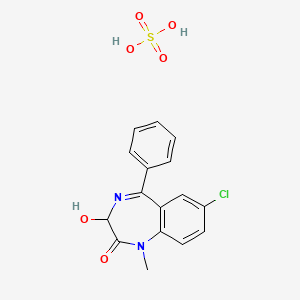
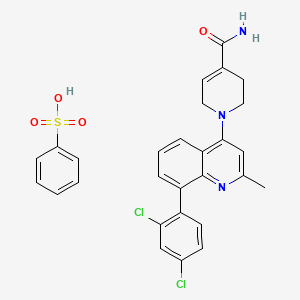

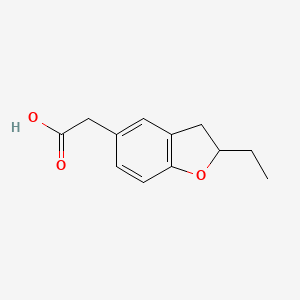
![4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10825933.png)


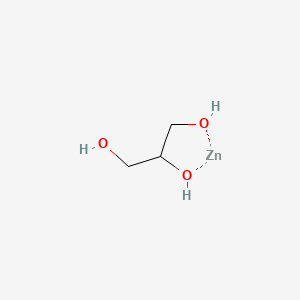
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825979.png)
